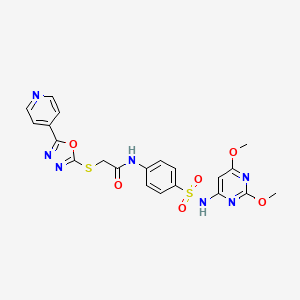

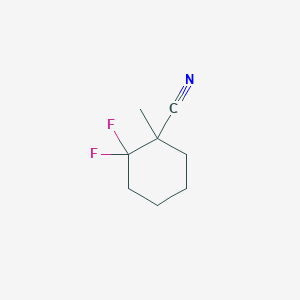

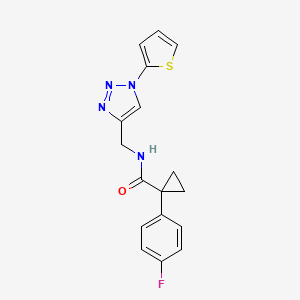

![molecular formula C14H12FNO3S B2728326 [2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387856-11-3](/img/structure/B2728326.png)

[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources .Aplicaciones Científicas De Investigación

Molecular Electronics and Optoelectronic Properties

One notable application of similar thiophene-based compounds is in the field of molecular electronics and optoelectronics. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole, which shares structural motifs with the compound of interest, have been synthesized and evaluated for their redox, structural, and optoelectronic properties. These compounds have shown potential in the development of molecular wires and optoelectronic devices due to their favorable electron-withdrawing effects and stability under ambient conditions (Wang et al., 2006).

Sensing and Detection Technologies

Furthermore, thiophene-based compounds have been utilized in the development of sensing technologies. For example, oligothiophene-based o-(carboxamido)trifluoroacetophenones have demonstrated "turn-on" fluorescence upon binding to carboxylate anions, indicating their utility in the selective detection of anions in various environments (Kim & Ahn, 2008).

Antibacterial Agents

Compounds with structural similarities have been explored for their antibacterial properties. For example, derivatives of naphthyridine, which like thiophene derivatives, can be modified to enhance their activity, have been tested for in vitro and in vivo antibacterial activities, showing promise as therapeutic agents (Bouzard et al., 1992).

Organic Synthesis and Drug Development

In the realm of organic synthesis, thiophene carboxylates have served as intermediates in the synthesis of various organic compounds, including drugs and dyes. Their reactivity and ability to undergo a range of chemical transformations make them valuable building blocks in synthetic chemistry (Barker et al., 2001).

Luminescent Materials

Moreover, thiophene derivatives have been investigated for their application in luminescent materials, such as in the development of nonisotopic labels and diagnostics. The luminescent properties of these compounds, especially when bound to metals like terbium or europium, offer a pathway to innovative imaging and diagnostic tools (Li & Selvin, 1997).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[2-(4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-9-2-7-12(20-9)14(18)19-8-13(17)16-11-5-3-10(15)4-6-11/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPTUSQRNBYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

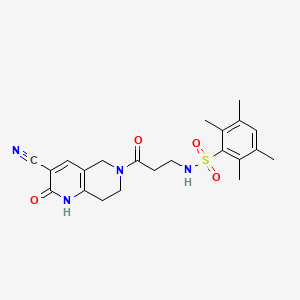

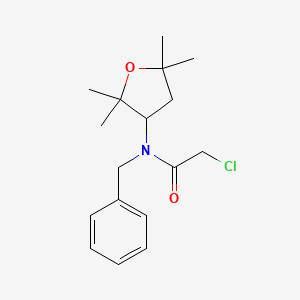

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)